N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is the Ephrin type-B receptor 4 . This receptor is a type of receptor tyrosine kinase that binds promiscuously to transmembrane ephrin-B family ligands residing on adjacent cells .
Mode of Action
The compound interacts with its target, the Ephrin type-B receptor 4, leading to contact-dependent bidirectional signaling into neighboring cells
Biochemical Pathways
It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and survival, and their modulation can have significant downstream effects.
Result of Action
It has been suggested that triazole-pyrimidine hybrid compounds, which include this compound, may have promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that many factors, such as ph, temperature, and the presence of other molecules, can influence the action of a compound .
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:
Properties
CAS No. |
1787917-98-9 |
---|---|
Molecular Formula |
C16H13ClN4O2 |
Molecular Weight |
328.76 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21) |
InChI Key |
GPBRGXCJXPAWHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.